molecular formula C10H9FO2 B8736622 3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)-

3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)-

Cat. No. B8736622
M. Wt: 180.17 g/mol
InChI Key: PEEXYEFWAGWDHQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)- is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Butyn-2-ol, 1-(4-fluorophenoxy)-, (2S)-

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol

InChI

InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1

InChI Key

PEEXYEFWAGWDHQ-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@H](COC1=CC=C(C=C1)F)O

Canonical SMILES

C#CC(COC1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetylene gas, dried by passing through a trap containing sulfuric acid, is bubbled at a moderate rate, through 5 ml of vigorously stirred tetrahydrofuran, for 15 minutes. To this acetylenic solution, is then added dropwise, with continued passage of acetylene, 3.5 ml of a 2.4 M solution of n-butylmagnesium chloride in tetrahydrofuran (8.4 mmoles) over 45 minutes. The mixture is stirred a further 15 minutes, and a solution of 580 mg (3.9 mmoles) of p-fluorophenoxy acetaldehyde (Example 156) in 3 ml of tetrahydrofuran is added dropwise over 15 minutes. This solution is stirred for 2 more hours, with passage of acetylene, poured into 50 ml of a saturated solution of ammonium chloride, extracted twice with 50 ml of ether, washed with 10 ml of ammonium chloride solution, dried with magnesium sulfate, filtered, and evaporated. The crude subject product is purified by sublimation at 75° C. (0.1 mm) for 5 hours to give 330 mg (48%) of white crystals, mp 46°-47° C.
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acetylenic
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8.4 mmol
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580 mg
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3 mL
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saturated solution
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48%

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